molecular formula C16H22N4O3 B6991425 tert-butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate

tert-butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate

Cat. No.: B6991425
M. Wt: 318.37 g/mol
InChI Key: JZSGTCJPVKJVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate is a synthetic organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

tert-butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-16(2,3)23-15(22)17-9-8-13(21)20(4)12-7-5-6-11-14(12)19-10-18-11/h5-7,10H,8-9H2,1-4H3,(H,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSGTCJPVKJVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)N(C)C1=CC=CC2=C1N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

tert-Butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate can undergo various chemical reactions:

Scientific Research Applications

tert-Butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Benzimidazole derivatives are known for their antimicrobial and antiviral properties, making this compound useful in biological studies.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate involves its interaction with biological targets such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate include other benzimidazole derivatives such as:

These compounds share the benzimidazole core but differ in their substituents, which confer unique biological activities and therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.